

Introduction: The Versatility of a Non-Proteinogenic Amino Acid

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Compound of Interest

Compound Name: *Fmoc-D-DAB(ALOC)-OH*

CAS No.: 387824-78-4

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In the landscape of peptide chemistry and therapeutic peptide development, the incorporation of non-proteinogenic amino acids offers a powerful toolkit to modulate physicochemical properties, biological activity, and metabolic stability. Among these, 2,4-diaminobutyric acid (Dab), a structural analogue of lysine and ornithine with a shorter side chain, has emerged as a critical building block.^{[1][2]} Its unique characteristics, including the presence of a primary amine on the side chain, provide a versatile handle for a variety of chemical modifications. This guide provides a comprehensive technical overview of Dab, from its fundamental properties to its strategic implementation in peptide synthesis and drug design. We will delve into the causality behind experimental choices, present validated protocols, and explore the expanding applications of this remarkable amino acid.

Core Chemical and Physical Properties of Dab

Diaminobutyric acid is a non-proteinogenic α,γ -diamino acid.^[1] The presence of two primary amine groups, one at the α -carbon and one at the γ -carbon of the side chain, is central to its utility in peptide chemistry.

Property	Value	Source
Molecular Formula	C ₄ H ₁₀ N ₂ O ₂	[1]
Molar Mass	118.136 g·mol ⁻¹	[3]
Chirality	Exists as L- and D-enantiomers	[4]
Key Functional Groups	α-amino group, γ-amino group, carboxylic acid	[1]

The shorter side chain of Dab compared to ornithine and lysine imparts distinct conformational preferences and steric profiles to peptides, influencing their interaction with biological targets.

[5]

Strategic Incorporation of Dab into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The primary methodology for synthesizing Dab-containing peptides is Solid-Phase Peptide Synthesis (SPPS).[6][7] This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[8][9] The success of incorporating Dab hinges on a robust protecting group strategy to prevent unwanted side reactions involving the reactive side-chain amine.

Orthogonal Protection: The Key to Selective Modification

Orthogonal protecting groups are essential in SPPS, allowing for the selective removal of one type of protecting group without affecting others.[10][11] This is particularly crucial for Dab, where the α-amino group and the γ-amino group must be differentially protected to control the direction of peptide elongation and to allow for specific side-chain modifications.

The most common strategy in modern peptide synthesis is the Fmoc/tBu approach.[10]

- α-Amino Group: Protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.

- γ -Amino Group (Side Chain): Protected with an acid-labile group such as tert-Butoxycarbonyl (Boc).

This scheme allows for the iterative removal of the Fmoc group with a mild base (e.g., piperidine) to elongate the peptide chain, while the Boc group on the Dab side chain remains intact.^[12] The Boc group is then removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).^[13]

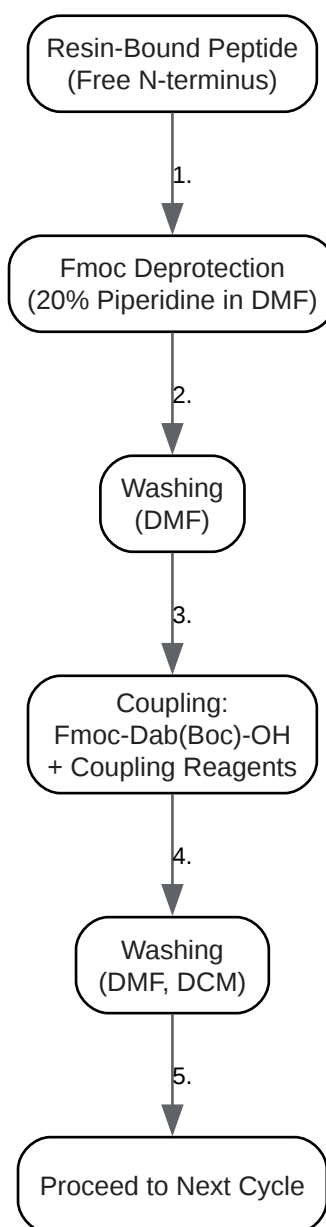
For more complex modifications, such as on-resin cyclization or branching, a wider array of orthogonal protecting groups for the Dab side chain is employed.^{[14][15]}

Protecting Group	Cleavage Condition	Orthogonal To
Boc (tert-Butoxycarbonyl)	Strong acid (e.g., TFA)	Fmoc
Mtt (4-Methyltrityl)	Dilute acid (e.g., 1% TFA in DCM)	Fmoc, Boc
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)	2% Hydrazine in DMF	Fmoc, Boc, Mtt
Aloc (Alloc)	Pd(0) catalyst	Fmoc, Boc, Mtt, ivDde

The choice of protecting group is dictated by the desired synthetic outcome. For instance, the Mtt or ivDde groups can be selectively removed on-resin to expose the Dab side-chain amine for further derivatization, while the peptide remains attached to the solid support and other protecting groups are unaffected.^{[12][15]}

Workflow for Incorporating Fmoc-Dab(Boc)-OH in SPPS

The following diagram and protocol outline a standard cycle for the incorporation of a Dab residue using the Fmoc/tBu strategy.



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Caption: Standard SPPS cycle for Dab incorporation.

Detailed Experimental Protocol: Coupling of Fmoc-Dab(Boc)-OH

This protocol is optimized to ensure efficient coupling and minimize side reactions.

- Resin Preparation:

- Swell the resin-bound peptide (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[12]
- If the N-terminus is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[12]
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]
- Coupling Cocktail Preparation:
 - In a separate vessel, dissolve Fmoc-Dab(Boc)-OH (3 equivalents relative to the resin loading).
 - Add a coupling agent and an additive. A common and effective combination is HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 eq.) and a hindered base such as N,N-Diisopropylethylamine (DIEA) (6 eq.).[5]
 - Alternatively, a carbodiimide-based activation can be used, such as DIC (N,N'-Diisopropylcarbodiimide) (3 eq.) with an additive like OxymaPure (3 eq.) to suppress racemization.[12]
- Coupling Reaction:
 - Add the prepared coupling cocktail to the resin.
 - Agitate the reaction mixture at room temperature for 1-2 hours.[12]
- Monitoring and Washing:
 - Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (absence of free primary amines).[12]
 - Once complete, drain the reaction vessel and wash the resin extensively with DMF (5-7 times) and then with dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[12] The resin is now ready for the next deprotection and coupling cycle.

Challenges and Mitigation Strategies

Racemization

A primary concern during the activation and coupling of any amino acid is racemization, the conversion of a chiral L-amino acid into a mixture of L- and D-enantiomers.[12] This can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide.[12]

Causality: Racemization is often initiated by the formation of an oxazolone intermediate, which is planar and can be attacked from either face by the incoming amine.[12] Factors that increase the risk of racemization include prolonged activation times, elevated temperatures, and the use of strong, non-hindered bases.[12]

Mitigation Strategies:

Strategy	Rationale
Use of Additives	Additives like HOAt (1-Hydroxy-7-azabenzotriazole) and OxymaPure accelerate the coupling reaction, outcompeting the rate of oxazolone formation and thus suppressing racemization.[12]
Choice of Coupling Reagent	Modern uronium/aminium reagents like HCTU and HATU are designed for rapid amide bond formation with low racemization levels.[12]
Base Selection	Use sterically hindered bases like N-methylmorpholine (NMM) or collidine in place of less hindered bases like DIEA, as they are less likely to abstract the α -proton.[12]
Minimize Pre-activation Time	Prepare the activated amino acid solution immediately before adding it to the resin to reduce the time the activated ester is susceptible to racemization.[12]

Lactam Formation

A specific side reaction associated with certain Dab derivatives, particularly Fmoc-Dab(Mtt)-OH, is intramolecular cyclization to form a lactam.[12] This side reaction consumes the activated amino acid, leading to poor incorporation into the peptide chain.

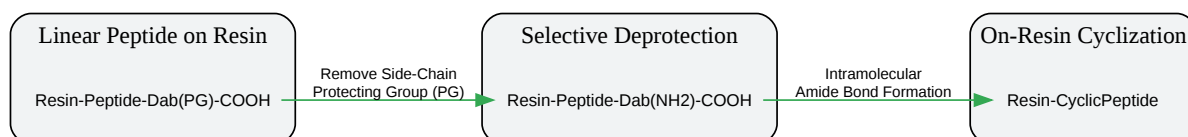
Mitigation: To circumvent this issue, it is advisable to use Dab derivatives with alternative side-chain protection, such as Fmoc-Dab(Boc)-OH or Fmoc-Dab(ivDde)-OH, which are less prone to lactam formation.[12]

Applications of Dab in Peptide Chemistry and Drug Design

The unique properties of Dab make it a valuable tool for a range of applications in peptide science.

Peptide Cyclization and Conformational Constraint

The side-chain amine of Dab provides a convenient point for intramolecular cyclization, a strategy widely used to improve peptide stability, receptor affinity, and bioavailability.[16] Cyclization can be achieved through the formation of an amide bond between the Dab side chain and the C-terminus of the peptide or the side chain of an acidic amino acid like aspartic acid or glutamic acid.[16] This requires an orthogonal protecting group on the Dab side chain that can be removed while the peptide is still on the resin.[16]



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Caption: On-resin head-to-side-chain cyclization via Dab.

Peptide Stapling

Peptide stapling is a technique used to constrain a peptide into a specific secondary structure, most commonly an α -helix.[17][18] This is achieved by introducing a covalent cross-link between two amino acid side chains.[19] Dab, with its reactive side-chain amine, can serve as one of the anchor points for such staples, enhancing proteolytic resistance and cell permeability.[20]

Improving Proteolytic Resistance

The incorporation of unnatural amino acids like Dab can enhance a peptide's resistance to degradation by proteases.[13] The altered side-chain structure can disrupt the recognition motifs required by these enzymes, thereby increasing the in vivo half-life of the peptide therapeutic.

Modulating Biological Activity

The cationic nature of the Dab side chain at physiological pH plays a crucial role in the biological activity of many peptides, particularly antimicrobial peptides (AMPs) like polymyxins.[5] The positively charged Dab residues interact with the negatively charged components of bacterial membranes, leading to membrane disruption and cell death.[2][5] Structure-activity relationship (SAR) studies have shown that the precise positioning and side-chain length of Dab residues are critical for antibacterial potency.[5]

Analytical Characterization of Dab-Containing Peptides

Rigorous analytical characterization is essential to ensure the identity, purity, and quality of synthetic peptides. A suite of analytical techniques is employed for Dab-containing peptides.

Analytical Technique	Purpose
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification. Chiral HPLC can be used to determine the extent of racemization.[12][21]
Mass Spectrometry (MS)	Confirmation of molecular weight and sequence identity.[21][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Provides detailed structural information, including the conformation of the peptide backbone and side chains.[21][22]
Amino Acid Analysis (AAA)	Confirms the amino acid composition of the peptide.
Circular Dichroism (CD) Spectroscopy	Characterizes the secondary structure (e.g., α -helix, β -sheet content) of the peptide in solution. [21]

Protocol: Chiral HPLC for Racemization Analysis

- Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).[12]
- Sample Preparation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the peptide in an appropriate solvent for HPLC analysis.
- HPLC Analysis:
 - Column: Utilize a chiral stationary phase (CSP) column designed for peptide analysis.
 - Mobile Phase A: 0.1% TFA in water.[12]
 - Mobile Phase B: 0.1% TFA in acetonitrile.[12]
 - Gradient: Employ a suitable gradient of Mobile Phase B to elute the peptide and its diastereomeric impurities.

- Detection: Monitor the elution profile using a UV detector, typically at 214 or 280 nm. The L- and D-epimers will resolve into distinct peaks, allowing for their quantification.

Conclusion: A Cornerstone of Modern Peptide Chemistry

Diaminobutyric acid is far more than just another amino acid; it is a strategic tool that empowers peptide chemists and drug developers to overcome some of the most significant challenges in the field. From enhancing metabolic stability and modulating biological activity to enabling sophisticated structural constraints through cyclization and stapling, the applications of Dab are both broad and impactful. A thorough understanding of its chemistry, particularly the principles of orthogonal protection and the mitigation of common side reactions, is paramount to harnessing its full potential. As the demand for novel and more effective peptide therapeutics continues to grow, the versatile and indispensable role of diaminobutyric acid in the chemist's arsenal is assured.

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